Lurasidone metabolite 14326

描述

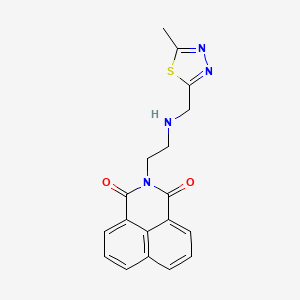

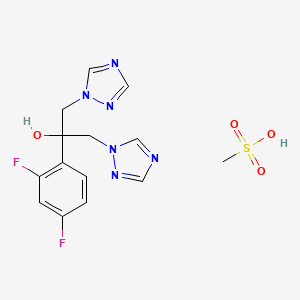

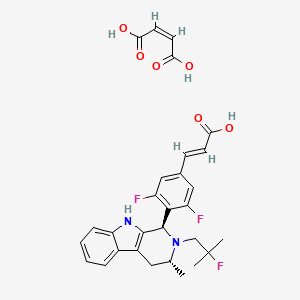

Lurasidone metabolite 14326 is an active metabolite of the atypical antipsychotic Lurasidone . At equivalent molar concentrations, both the salt and free forms of a compound exhibit comparable biological activity . The salt form (Lurasidone metabolite 14326 hydrochloride) usually boasts enhanced water solubility and stability .

Synthesis Analysis

Lurasidone is principally metabolized by cytochrome P450 (CYP) 3A4 with minor metabolites . Binding site affinities for the active metabolites ID-14283 and ID-14326 are similar to those of lurasidone .Physical And Chemical Properties Analysis

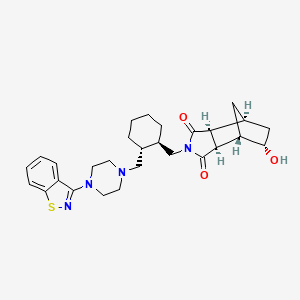

The physical and chemical properties of Lurasidone metabolite 14326 include a molecular formula of C28H36N4O3S, an average mass of 508.675 Da, and a monoisotopic mass of 508.250824 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 658.2±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . It also has a molar refractivity of 140.4±0.3 cm3, a polar surface area of 105 Å2, and a molar volume of 383.8±3.0 cm3 .科学研究应用

Pharmacokinetics Study

Lurasidone metabolite 14326 is crucial in understanding the pharmacokinetics of Lurasidone, an antipsychotic medication. Studies involving this metabolite help determine the absorption, distribution, metabolism, and excretion (ADME) properties of Lurasidone. By analyzing the metabolite, researchers can predict the drug’s behavior in the human body, optimize dosing regimens, and assess potential drug-drug interactions .

Cytochrome P450 3A Metabolism

This metabolite plays a significant role in the metabolism of Lurasidone by the cytochrome P450 3A (CYP3A) enzymes. Research on Lurasidone metabolite 14326 helps in identifying the metabolic pathways and the impact of genetic polymorphisms on the efficacy and safety of the drug. It also aids in modeling potential drug-drug interactions, especially with medications that are CYP3A substrates, inhibitors, or inducers .

Pharmacodynamics Analysis

Understanding the pharmacodynamics of Lurasidone involves studying its metabolites, including 14326. This analysis helps in elucidating the drug’s mechanism of action, its effects on various neurotransmitter systems, and the duration of its therapeutic effects. It also contributes to the knowledge of side effects and the development of strategies to mitigate them .

Toxicology and Safety Assessment

The safety profile of Lurasidone is partially determined by its metabolites. Toxicological studies of Lurasidone metabolite 14326 help in assessing the safety margins of the drug, understanding its adverse effect profile, and evaluating the risk of long-term exposure. These studies are essential for regulatory approvals and post-marketing surveillance .

Behavioral Neuroscience

In behavioral neuroscience, Lurasidone metabolite 14326 is used to investigate the drug’s effects on behavior and cognitive functions. Research in this area can lead to insights into the treatment of conditions like schizophrenia and bipolar disorder, where cognitive deficits are a core feature .

Drug Metabolites Research

As an active metabolite, 14326 is significant in the field of drug metabolites research. It helps in the discovery of biomarkers for therapeutic drug monitoring, understanding the inter-individual variability in drug response, and the development of personalized medicine approaches .

作用机制

Target of Action

Lurasidone metabolite 14326 is an active metabolite of the atypical antipsychotic Lurasidone . It binds with high affinity to Dopamine-2 (D2) , 5-HT2A , and 5-HT7 receptors . These receptors play a crucial role in regulating mood and behavior.

Mode of Action

Lurasidone metabolite 14326 acts as an antagonist at D2, 5-HT2A, and 5-HT7 receptors . It blocks the activity of these receptors, thereby altering the neurotransmission of dopamine and serotonin in the brain . This antagonistic action is thought to improve negative symptoms of psychoses and reduce the incidence of extrapyramidal side effects often associated with typical antipsychotics .

Biochemical Pathways

The biochemical pathways affected by Lurasidone metabolite 14326 involve the neurotransmission of dopamine and serotonin in the brain. By blocking D2, 5-HT2A, and 5-HT7 receptors, it alters the signaling pathways of these neurotransmitters, leading to changes in mood and behavior .

Pharmacokinetics

Lurasidone metabolite 14326 is primarily metabolized by cytochrome P450 (CYP) 3A4 . The pharmacokinetic profile of Lurasidone requires administration with food . In adult healthy subjects and patients, a 40 mg dose results in peak plasma concentrations in 1–3 h, a mean elimination half-life of 18 h (mostly eliminated in the feces), and apparent volume of distribution of 6173 L . It is approximately 99% bound to serum plasma proteins .

未来方向

Lurasidone, a second-generation antipsychotic approved for the treatment of patients with schizophrenia or bipolar depression, is a potent antagonist at dopamine D2, serotonin 5-HT2A and 5-HT7 receptors, and partial agonist at 5-HT1A receptors, but is devoid of antihistaminic or anticholinergic activities . Given that patients with schizophrenia are at significantly increased risk for cardiovascular disease, type II diabetes, and early death, the favorable metabolic profile of lurasidone, taken together with its demonstrated efficacy in short- and long-term trials, makes it an important treatment option for patients with schizophrenia .

属性

IUPAC Name |

(1S,2S,6R,7S,8S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTNTCYRWHASTQ-KBICSIMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@H]7C[C@@H]([C@H]6C5=O)[C@H](C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101099449 | |

| Record name | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lurasidone metabolite 14326 | |

CAS RN |

186204-33-1 | |

| Record name | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186204-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。